molecular formula C21H25ClN2O8S B3947085 1-[(4-chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine oxalate

1-[(4-chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine oxalate

Cat. No. B3947085
M. Wt: 500.9 g/mol
InChI Key: OERVKJJJEADOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine oxalate, also known as MDL-100,907, is a selective antagonist of the serotonin 5-HT2A receptor. This compound has been extensively studied for its potential use in treating various psychiatric disorders, including schizophrenia and depression.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine oxalate is believed to involve its antagonism of the serotonin 5-HT2A receptor. This receptor is a G protein-coupled receptor that is widely distributed throughout the brain. It is thought to play a role in regulating mood, cognition, and perception. By blocking the activity of this receptor, this compound may help to alleviate the symptoms of psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to decrease the activity of dopamine neurons in the prefrontal cortex, which is believed to be involved in the pathophysiology of schizophrenia. It has also been shown to decrease the activity of the locus coeruleus, which is involved in the regulation of anxiety and stress responses. In addition, this compound has been shown to decrease the activity of the mesolimbic dopamine system, which is involved in the reward pathway and is believed to play a role in addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine oxalate in lab experiments is its high selectivity for the serotonin 5-HT2A receptor. This allows researchers to specifically target this receptor and study its effects on various physiological and behavioral processes. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are a number of future directions for research on 1-[(4-chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine oxalate. One area of interest is its potential use in combination with other drugs for the treatment of psychiatric disorders. For example, it has been shown to enhance the effects of antipsychotic drugs in animal studies. Another area of interest is its potential use in the treatment of substance abuse. Studies have suggested that this compound may be effective in reducing drug-seeking behavior in animal models of addiction. Finally, there is interest in developing more selective and longer-acting versions of this compound for clinical use.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine oxalate has been extensively studied for its potential use in treating various psychiatric disorders. It has been shown to be a potent and selective antagonist of the serotonin 5-HT2A receptor, which is believed to play a role in the pathophysiology of schizophrenia and depression. Studies have also suggested that this compound may have potential therapeutic effects in other disorders, such as anxiety and substance abuse.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S.C2H2O4/c1-25-17-5-8-19(26-2)15(13-17)14-21-9-11-22(12-10-21)27(23,24)18-6-3-16(20)4-7-18;3-1(4)2(5)6/h3-8,13H,9-12,14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERVKJJJEADOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine oxalate
Reactant of Route 2
1-[(4-chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine oxalate
Reactant of Route 3
1-[(4-chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine oxalate
Reactant of Route 4
Reactant of Route 4
1-[(4-chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine oxalate
Reactant of Route 5
1-[(4-chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine oxalate
Reactant of Route 6
1-[(4-chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.